molecular formula C9H12N6O2S B2547820 methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate CAS No. 956392-66-8

methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B2547820
CAS No.: 956392-66-8
M. Wt: 268.3
InChI Key: HVINESRDECREIL-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Geometry and Conformational Analysis

The compound features a pyrazole ring fused to a triazole ring via a sulfanyl-methyl linker, with a methyl ester group at the pyrazole’s 3-position. Key geometric parameters include:

Structural Feature Description Relevance
Dihedral Angles Pyrazole-triazole ring angle ~48.7–51.5° (analogous to related pyrazolyl-triazoles) Influences π-conjugation and steric interactions in biological activity.
Sulfanyl-Linker Conformation Flexible -CH₂-S- bridge allows rotational freedom, affecting molecular packing. Critical for crystallographic arrangement and intermolecular interactions.
Carboxylate Group Planar geometry with O-C-O bond angles ~120°, typical for esters. Stabilizes hydrogen bonding and electronic distribution.

Crystallographic studies of analogous pyrazole-triazole hybrids reveal hydrogen-bonded networks and π-π stacking interactions, which may govern this compound’s solid-state behavior .

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Key NMR signals for the compound include:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration Source
Triazole NH 8.00–8.42 Singlet 1H
Pyrazole Methyl (CH₃) 2.42–2.62 Singlet 3H
Sulfanyl-Methyl (CH₂) 3.05–3.25 Quartet 2H
Methoxy (OCH₃) 3.80–3.95 Singlet 3H

For example, the triazole NH proton appears as a singlet due to symmetry, while the sulfanyl-methyl protons exhibit splitting from adjacent heteroatoms.

Infrared (IR) Absorption Band Analysis

Critical IR bands identify functional groups:

Wavenumber (cm⁻¹) Assignment Intensity Source
3131–3006 N–H stretching (triazole/pyrazole) Strong
2923–2859 C–H aliphatic (CH₃, CH₂) Medium
1740–1720 C=O ester (carboxylate) Strong
1553 –N=N– triazole stretching Medium

The C=O stretch confirms the ester group’s presence, while –N=N– vibrations validate the triazole ring’s integrity.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals diagnostic fragments:

m/z Fragment Relative Abundance Source
268 [M + H]⁺ (parent ion) 100%
268→241 Loss of CO₂ (carboxylate cleavage) 45%
268→181 Triazole-sulfanyl fragment 20%

The parent ion at m/z 268 confirms the molecular weight (268.295 g/mol), with fragmentation pathways consistent with ester and sulfanyl bond cleavage.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT (B3LYP/6-311++G(d,p)) modeling provides insights into electronic structure:

Parameter Value Implication Source
HOMO Energy (eV) −8.2–−8.5 Influences redox potential and nucleophilic reactivity.
LUMO Energy (eV) −1.5–−1.8 Determines electrophilic susceptibility.
Molecular Orbital (MO) Shapes HOMO: Triazole N lone pairs; LUMO: Pyrazole π* Guides regioselectivity in chemical reactions.

These calculations align with experimental IR/NMR data, validating the compound’s electronic distribution.

Molecular Docking Studies with Biological Targets

Docking simulations predict interactions with enzymes like PDB ID 1AH6 (e.g., kinases):

Target Protein Binding Energy (kcal/mol) Key Interactions Source
1AH6 −7.09 Hydrogen bonds with Ala291; π-π stacking with Phe290
5IVE −7.82 Electrostatic interactions with Glu205, Arg361

The sulfanyl-methyl linker likely facilitates hydrophobic interactions, while the amino-triazole group engages in hydrogen bonding.

Properties

IUPAC Name

methyl 1-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2S/c1-6-11-12-9(15(6)10)18-5-14-4-3-7(13-14)8(16)17-2/h3-4H,5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVINESRDECREIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCN2C=CC(=N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:

  • Formation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol: This intermediate is typically synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid through a series of reactions involving thiolation.

  • Reaction with 1H-pyrazole-3-carboxylate: The thiol intermediate is then reacted with 1H-pyrazole-3-carboxylate under specific conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to achieve high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

  • Reduction: Reduction reactions might involve the conversion of the triazole or pyrazole rings.

  • Substitution: Substitution reactions can occur at various positions on the rings, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced forms of the triazole or pyrazole rings.

  • Substitution Products: Derivatives with different functional groups attached to the rings.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the pyrazole and triazole moieties exhibit significant anticancer activities. For instance, studies have shown that derivatives of pyrazoles can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology . Methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate may share similar properties due to its structural components.

Antifungal Activity

The compound has also been evaluated for antifungal properties. A series of triazole-based compounds demonstrated efficacy against various fungal strains, including Candida albicans. The presence of the triazole ring is critical for antifungal activity due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes .

Antioxidant Activity

In addition to its anticancer and antifungal properties, this compound may possess antioxidant capabilities. Compounds with similar structures have shown promise in scavenging free radicals and protecting cells from oxidative stress .

Agricultural Applications

This compound is also being explored for its potential as an agrochemical. Its ability to act as a fungicide could provide an effective means of controlling plant diseases caused by fungi. The triazole moiety is particularly relevant in this context as many agricultural fungicides are based on triazole structures.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study demonstrated that pyrazole derivatives can induce apoptosis in colorectal cancer cells .
Antifungal Efficacy Compounds with triazole rings showed significant activity against Candida species with MIC values ≤ 25 µg/mL .
Antioxidant Properties Research indicated that certain pyrazole derivatives exhibit superior radical scavenging activity compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism would depend on the biological context, but it may involve binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity: The target compound’s amino-triazole moiety may confer antioxidant activity similar to alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyl-1,2,4-triazole-3-thiol, which showed radical-scavenging efficacy in DPPH assays . In contrast, pyridinyl-triazole analogs () exhibit ferroptosis-promoting effects in oral cancer cells .
  • Physicochemical Properties : The sulfanyl bridge in the target compound balances lipophilicity (logP ~1.5–2.0) and solubility, unlike phenylsulfonyl derivatives (), which are highly lipophilic (logP >3) .
  • Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of 4-amino-5-methyl-1,2,4-triazole-3-thiol with methyl pyrazole-3-carboxylate, mirroring methods for alkylsulfanyl-triazole derivatives .

Biological Activity

Methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate (CAS No. 956392-66-8) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and the implications of these findings in medicinal chemistry.

The molecular formula of the compound is C9H12N6O2SC_9H_{12}N_6O_2S, with a molecular weight of 268.3 g/mol. The structure includes a pyrazole ring and a triazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC9H12N6O2SC_9H_{12}N_6O_2S
Molecular Weight268.3 g/mol
CAS Number956392-66-8

Antimicrobial Activity

Research has shown that compounds containing triazole and pyrazole moieties exhibit notable antimicrobial properties. For instance, derivatives of this compound have demonstrated inhibitory effects against various bacterial strains. In vitro studies indicated that the compound exhibits a minimum inhibitory concentration (MIC) that is competitive with standard antimicrobial agents .

Anticancer Potential

The anticancer activity of this compound has been explored through various assays. In particular, studies have indicated that it can induce apoptosis in cancer cell lines such as HepG2 (human liver carcinoma) and A431 (human epidermoid carcinoma). The mechanism appears to involve the disruption of cell cycle progression and induction of oxidative stress .

Table: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
HepG215.2Induction of apoptosis
A43112.5Cell cycle arrest and oxidative stress

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can reduce pro-inflammatory cytokines in cellular models, suggesting its utility in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on HepG2 Cells : A study conducted on HepG2 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups, indicating strong anticancer potential.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates when compared to untreated controls. This suggests that the compound not only affects cancer cells directly but may also influence tumor microenvironments .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further derivatization.

ConditionsReagentsProductYieldSource
Alkaline hydrolysisNaOH (1M), ethanol, reflux1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid78%
Acidic hydrolysisHCl (2M), 60°C, 4hSame as above65%

The carboxylic acid product can subsequently form amides or esters via coupling agents like DCC or EDCI .

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) linker participates in nucleophilic displacement reactions, enabling the introduction of alkyl/aryl groups or heterocycles.

NucleophileBase/CatalystSolventProduct StructureApplicationSource
Benzyl bromideK₂CO₃, DMF, 80°CDMFMethyl 1-[(benzylthio)methyl]-1H-pyrazole-3-carboxylateAntimicrobial agents
EthylenediamineEt₃N, THF, rtTHFMethyl 1-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)aminomethyl]-1H-pyrazole-3-carboxylateChelating ligand synthesis

The reaction proceeds via an SN2 mechanism, with the sulfur atom acting as a leaving group .

Cycloaddition and Ring-Opening Reactions

The triazole and pyrazole rings engage in cycloaddition reactions due to their electron-rich aromatic systems.

Reaction TypeConditionsProductKey ObservationsSource
Huisgen CycloadditionCu(I) catalyst, 60°CTriazole-fused pyrazolo[3,4-d]triazine derivativesRegioselectivity observed
[4+2] CycloadditionDienophiles (e.g., maleic anhydride), 100°CPyrazole-triazole bicyclic adductsImproved thermal stability

These reactions exploit the π-electron density of the heterocycles, with the triazole’s amino group enhancing electrophilic character .

Condensation and Schiff Base Formation

The amino group on the triazole ring reacts with aldehydes/ketones to form Schiff bases, enabling coordination chemistry applications.

Aldehyde/KetoneCatalystSolventProductMetal Chelation ObservedSource
4-NitrobenzaldehydeAcOH, refluxEthanolMethyl 1-{[(4-(4-nitrobenzylideneamino)-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylateCu(II), Fe(III)
AcetylacetoneNone, 70°CMethanolKnoevenagel adducts with extended conjugationFluorescence studies

Schiff bases derived from this compound show potential in catalysis and materials science .

Redox and Tautomeric Transformations

The compound undergoes redox reactions at the triazole’s amino group and exhibits tautomerism under specific conditions.

ReactionReagentsObservationsSource
OxidationH₂O₂, Fe²⁺, pH 4Formation of triazole N-oxide derivatives
TautomerismDMSO-d₆, 25°C1,2,4-Triazole ↔ 1,3,4-Triazole tautomeric equilibrium observed via NMR

The amino group’s redox activity is leveraged in designing prodrugs and metal-organic frameworks .

Photochemical and Thermal Stability

Under UV light or elevated temperatures, the compound undergoes decomposition or rearrangement.

ConditionObservationHalf-LifeSource
UV (254 nm), 24hDegradation into pyrazole-3-carboxylic acid and 4-amino-5-methyl-1,2,4-triazole-3-thiol8.2h
150°C, inert atmosphereIntramolecular cyclization to pyrazolo-triazolothiadiazine derivativesN/A

These studies inform storage and handling protocols for the compound .

Biological Activity-Driven Reactions

In medicinal chemistry applications, the compound participates in targeted reactions to enhance bioactivity:

  • Mannich Reaction : Forms aminoalkyl derivatives with formaldehyde and secondary amines (e.g., morpholine), improving solubility .

  • Sulfonation : Reaction with chlorosulfonic acid yields sulfonamide precursors for antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate?

  • Methodology : The compound can be synthesized via multi-step reactions involving condensation of pyrazole and triazole precursors. For example, ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate analogs are synthesized using hydrazine hydrate and diethyl oxalate under reflux in toluene, followed by functionalization with sulfur-containing reagents . Key steps include nucleophilic substitution at the triazole sulfur and esterification of the pyrazole carboxylate group. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H-NMR : To confirm substitution patterns (e.g., methyl, sulfanyl, and carboxylate groups). For triazole-pyrazole hybrids, aromatic protons appear as multiplets in δ 7.1–8.3 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • IR : Peaks at 1680–1700 cm⁻¹ confirm ester carbonyl (C=O) stretching, and 3300–3450 cm⁻¹ indicates NH₂ groups in the triazole ring .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to pyrazole-triazole cleavage .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Anti-inflammatory : COX-1/COX-2 inhibition assays using colorimetric kits (e.g., prostaglandin E₂ quantification) .
  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Analgesic : Acetic acid-induced writhing test in mice, with dose-dependent comparisons to standard drugs like indomethacin .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets?

  • Methodology : Use software like AutoDock Vina to dock the compound into active sites (e.g., fungal 14-α-demethylase lanosterol, PDB:3LD6). Focus on hydrogen bonding between the triazole NH₂ and heme iron, and hydrophobic interactions of the pyrazole methyl group with the enzyme's hydrophobic pocket. Validate docking poses with MD simulations .

Q. How to resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodology :

  • Bioavailability : Assess solubility (logP via shake-flask method) and membrane permeability (Caco-2 cell monolayers). Low bioavailability may explain weak in vivo efficacy despite potent in vitro activity .
  • Metabolite Analysis : Use LC-MS to identify metabolites (e.g., ester hydrolysis products) that may alter activity in vivo .
  • Dose Optimization : Conduct pharmacokinetic studies (e.g., AUC, half-life) in rodent models to refine dosing regimens .

Q. What strategies enhance the stability of the sulfanyl group under physiological conditions?

  • Methodology :

  • pH Stability : Test compound integrity in buffers (pH 1–9) via HPLC. Sulfanyl groups are prone to oxidation; adding antioxidants (e.g., ascorbic acid) to formulations may improve stability .
  • Prodrug Design : Replace the sulfanyl (-S-) with a sulfoxide (-SO-) or sulfone (-SO₂-) moiety to reduce reactivity. Confirm activity retention via enzyme inhibition assays .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified triazole (e.g., cycloheptyl instead of methyl) or pyrazole (e.g., nitro or methoxy groups) substituents. Test for changes in antifungal activity .
  • Quantitative SAR (QSAR) : Use descriptors like LogP, polar surface area, and Hammett constants to model activity trends. Partial least squares regression can identify critical substituents .

Q. What are the challenges in scaling up synthesis without compromising yield?

  • Methodology :

  • Reagent Optimization : Replace hazardous reagents (e.g., POCl₃) with greener alternatives (e.g., T3P®) for esterification .
  • Process Control : Monitor reaction temperature and stirring speed in real-time to prevent side reactions (e.g., triazole ring decomposition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.